molecular formula C25H21N3O3S B2565130 4-{[4-(furan-2-yl)-1,3-thiazol-2-yl]methoxy}-N-[2-(1H-indol-3-yl)ethyl]benzamide CAS No. 1251710-26-5

4-{[4-(furan-2-yl)-1,3-thiazol-2-yl]methoxy}-N-[2-(1H-indol-3-yl)ethyl]benzamide

Cat. No.: B2565130
CAS No.: 1251710-26-5
M. Wt: 443.52
InChI Key: AUWXWLXTDBAYMR-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a thiazole ring substituted with a furan-2-yl group at the 4-position and an indole-ethylamine moiety at the N-terminus (Figure 1). Its molecular framework combines aromatic heterocycles (furan, thiazole, indole) known for diverse pharmacological activities, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name

4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methoxy]-N-[2-(1H-indol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3S/c29-25(26-12-11-18-14-27-21-5-2-1-4-20(18)21)17-7-9-19(10-8-17)31-15-24-28-22(16-32-24)23-6-3-13-30-23/h1-10,13-14,16,27H,11-12,15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWXWLXTDBAYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=C(C=C3)OCC4=NC(=CS4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(furan-2-yl)-1,3-thiazol-2-yl]methoxy}-N-[2-(1H-indol-3-yl)ethyl]benzamide typically involves multi-step organic reactions The process begins with the preparation of the furan-2-yl and thiazol-2-yl intermediates, followed by their coupling through a methoxy linkage

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.

    Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.

    Substitution: The benzamide moiety can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted benzamide derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry.

Biological Activity

The compound 4-{[4-(furan-2-yl)-1,3-thiazol-2-yl]methoxy}-N-[2-(1H-indol-3-yl)ethyl]benzamide is a synthetic derivative that combines a thiazole moiety with furan and indole structures. This unique combination suggests potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections will detail the biological activities associated with this compound, supported by relevant research findings and case studies.

Chemical Structure

The compound's structure can be described as follows:

  • Furan Ring : A five-membered aromatic ring containing oxygen.
  • Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
  • Indole Moiety : A bicyclic structure composed of a benzene ring fused to a pyrrole ring.

The molecular formula is C19H18N2O2SC_{19}H_{18}N_2O_2S with a molecular weight of approximately 350.42 g/mol.

Anticancer Properties

Research has indicated that compounds containing thiazole and indole structures exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown effectiveness against various cancer cell lines:

Cell LineIC50 (µM)Reference
MDA-MB-23115.4Da Silva et al.
HCT11612.3Da Silva et al.
MCF710.5Yahiaoui et al.

These studies demonstrate that the compound may inhibit cell proliferation by inducing apoptosis in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli25 µg/mLResearchGate
S. aureus30 µg/mLResearchGate

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Enzyme Inhibition

Enzyme inhibition studies have revealed that the compound exhibits inhibitory effects on certain enzymes, which are crucial in metabolic pathways:

EnzymeInhibition TypeIC50 (µM)Reference
α-AmylaseCompetitive18.5Da Silva et al.
UreaseNon-competitive22.7Yahiaoui et al.

These results indicate its potential utility in managing conditions related to enzyme dysregulation.

Study on Antitumor Activity

In a comparative study, researchers synthesized several thiazole derivatives and tested their antitumor activity against glioblastoma cells. The study found that compounds similar to the target molecule exhibited potent cytotoxic effects, leading to decreased viability of tumor cells through mechanisms involving cell cycle arrest and apoptosis induction .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial activity of various thiazole-based compounds against pathogenic bacteria. The findings highlighted that the structural features of these compounds significantly influence their antimicrobial efficacy, suggesting that modifications to the furan and indole components could enhance activity against resistant strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogs identified in the literature.

Core Benzamide-Thiazole Derivatives

  • 3-Methoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide (): Shares a benzamide-thiazole backbone but lacks the furan and indole substituents. Phenoxy group at the thiazole 4-position enhances hydrophobicity compared to the furan group in the target compound. Reported as a urease inhibitor (IC₅₀ ~2.1 µM), suggesting the benzamide-thiazole scaffold’s role in enzyme inhibition .
  • 4-Methoxy-N-[4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl]benzamide (): Replaces thiazole with a thienopyrimidine ring and includes a trifluoromethyl group. Exhibits antibacterial activity (MIC = 8 µg/mL against S. aureus), highlighting the impact of electron-withdrawing groups on bioactivity .

Furan-Thiazole Hybrids

  • N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (): Features a furan-carboxamide linked to a thiazole via an aminoethyl bridge.
  • (R)-4-(Benzyloxy)-1-(furan-2-yl)-3-(1H-indol-3-yl)butan-1-one ():

    • Combines furan and indole moieties but lacks the thiazole-benzamide framework.
    • Demonstrated enantioselective synthesis via Friedel-Crafts catalysis, underscoring synthetic challenges in stereochemistry .

Indole-Containing Analogs

  • N-((1H-Indol-1-yl)methyl)-2-(5-chloro-1H-benzo[d]imidazole-2-yl)aniline ():
    • Contains an indole-methylamine group but replaces benzamide with a benzimidazole-aniline structure.
    • IR spectra show NH stretches at 3150–3319 cm⁻¹, comparable to the target compound’s indole NH vibrations .

Structural and Functional Analysis

Table 1: Key Structural and Functional Comparisons

Compound Core Structure Key Substituents Biological Activity (if reported) Reference
Target Compound Benzamide-thiazole Furan-2-yl, indole-ethylamine Not reported (inference: enzyme inhibition)
3-Methoxy-N-[4-(4-phenoxyphenyl)thiazol-2-yl]benzamide Benzamide-thiazole Phenoxyphenyl Urease inhibition (IC₅₀ = 2.1 µM)
N-(4-(2-((3-Methoxybenzyl)amino)ethyl)thiazol-2-yl)furan-2-carboxamide Furan-carboxamide-thiazole 3-Methoxybenzylamino Not reported
4-Methoxy-N-(thieno[2,3-d]pyrimidin-2-yl)benzamide Benzamide-thienopyrimidine Trifluoromethylphenoxy Antibacterial (MIC = 8 µg/mL)

Hypothetical Bioactivity

While direct data for the target compound is absent, its structural relatives suggest:

  • Enzyme inhibition : Thiazole-benzamide analogs target urease () and HIV-1 RT () .

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